Hydroxyalachlor
Overview
Description
Hydroxyalachlor is a derivative of alachlor, a chloroacetanilide herbicide commonly used to control broadleaf weeds and annual grasses in agricultural fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyalachlor can be synthesized through the hydrolysis of alachlor. The process involves the reaction of alachlor with water under acidic or basic conditions, leading to the formation of this compound. The reaction can be represented as follows:
Alachlor+H2O→this compound+Byproducts
Industrial Production Methods: Industrial production of this compound typically involves the controlled hydrolysis of alachlor in large-scale reactors. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the yield of this compound while minimizing the formation of unwanted byproducts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of this compound can yield different reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydroxyalachlor has several scientific research applications across various fields:
Chemistry: Used as a model compound to study the degradation pathways of chloroacetanilide herbicides.
Biology: Investigated for its potential effects on plant and microbial systems.
Medicine: Explored for its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the development of new herbicidal formulations and environmental remediation strategies.
Mechanism of Action
Hydroxyalachlor exerts its effects through interactions with specific molecular targets and pathways. It is known to inhibit the synthesis of certain proteins and enzymes in plants, leading to the disruption of essential metabolic processes. The compound’s mechanism of action involves binding to target proteins and altering their function, ultimately affecting the growth and development of plants.
Comparison with Similar Compounds
Acetochlor: Another chloroacetanilide herbicide with similar applications.
Metolachlor: A widely used herbicide with comparable chemical properties.
Butachlor: A related compound with similar herbicidal activity.
Hydroxyalachlor’s distinct properties make it a valuable compound for research and industrial applications, offering insights into the behavior and effects of chloroacetanilide herbicides.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-hydroxy-N-(methoxymethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-11-7-6-8-12(5-2)14(11)15(10-18-3)13(17)9-16/h6-8,16H,4-5,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFLNPUKMSWYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205242 | |
Record name | Hydroxyalachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56681-55-1 | |
Record name | Hydroxyalachlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056681551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyalachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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